molecular formula C24H26N2O3S B7713674 5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide

5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide

Cat. No.: B7713674
M. Wt: 422.5 g/mol
InChI Key: KBSUXBWVPKRNLY-UHFFFAOYSA-N
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Description

5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-25-24(27)23-16-22(15-14-19(23)2)30(28,29)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSUXBWVPKRNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of benzylamine with a sulfonyl chloride to form the sulfonamide intermediate.

    Introduction of the Benzamide Group: The sulfonamide intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide group.

    Ethylation: The final step involves the ethylation of the amide nitrogen to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include benzylamine, sulfonyl chloride, benzoyl chloride, and ethylating agents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the benzamide group may interact with other molecular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-ethylbenzamide: Lacks the sulfonamide group but shares the benzamide structure.

    Benzylsulfonamide: Contains the sulfonamide group but lacks the benzamide structure.

Uniqueness: 5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide is unique due to the presence of both the sulfonamide and benzamide groups, which contribute to its diverse chemical reactivity and potential applications. The combination of these functional groups allows the compound to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

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